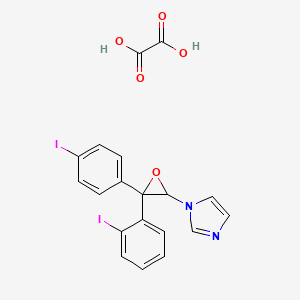
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate is a synthetic organic compound that features an imidazole ring, an oxirane ring, and two iodophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate typically involves multi-step organic reactions. One possible route could include:
Formation of the oxirane ring: This can be achieved through the reaction of a suitable epoxide precursor with an iodophenyl derivative under basic conditions.
Introduction of the imidazole ring: This step might involve the cyclization of an appropriate precursor in the presence of a catalyst.
Formation of the ethanedioate salt: The final step could involve the reaction of the imidazole derivative with oxalic acid to form the ethanedioate salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The iodophenyl groups can be reduced to form phenyl derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring might yield diols, while nucleophilic substitution of the iodophenyl groups could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxirane ring could act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(2-Bromophenyl)-3-(4-bromophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with bromine atoms instead of iodine.
1-(3-(2-Chlorophenyl)-3-(4-chlorophenyl)oxiranyl)-1H-imidazole ethanedioate: Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 1-(3-(2-Iodophenyl)-3-(4-iodophenyl)oxiranyl)-1H-imidazole ethanedioate might confer unique properties such as higher molecular weight, increased electron density, and specific reactivity patterns compared to its bromine or chlorine analogs.
Propriétés
Numéro CAS |
79478-62-9 |
|---|---|
Formule moléculaire |
C19H14I2N2O5 |
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
1-[3-(2-iodophenyl)-3-(4-iodophenyl)oxiran-2-yl]imidazole;oxalic acid |
InChI |
InChI=1S/C17H12I2N2O.C2H2O4/c18-13-7-5-12(6-8-13)17(14-3-1-2-4-15(14)19)16(22-17)21-10-9-20-11-21;3-1(4)2(5)6/h1-11,16H;(H,3,4)(H,5,6) |
Clé InChI |
ZQWJUCLRQQXRBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2(C(O2)N3C=CN=C3)C4=CC=C(C=C4)I)I.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






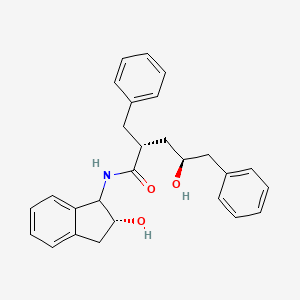
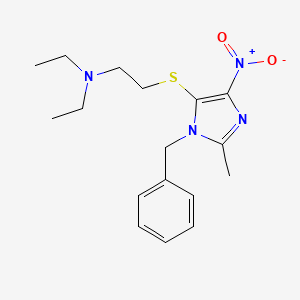
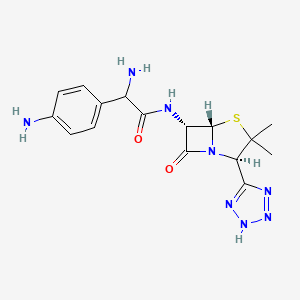
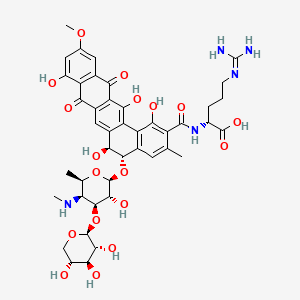
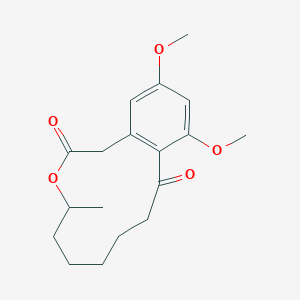
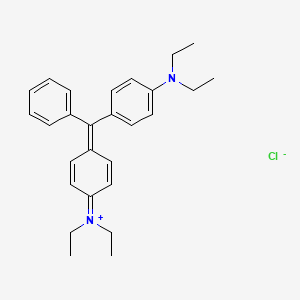

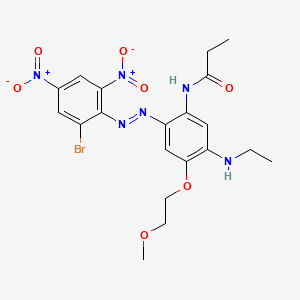
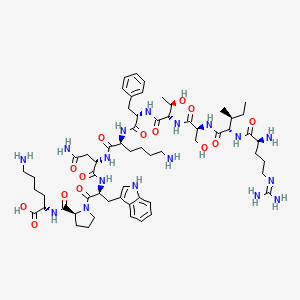
![5,6-bis(4-methoxyphenyl)-2-[3-(prop-2-enylamino)propyl]-1,2,4-triazin-3-one;oxalic acid](/img/structure/B12772083.png)
